Product packaging for 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine(Cat. No.:CAS No. 1343013-17-1)

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1399714
CAS No.: 1343013-17-1
M. Wt: 185.25 g/mol
InChI Key: MWCNLYQRYJHYSE-UHFFFAOYSA-N
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Description

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine (CAS 1343013-17-1) is a heterocyclic compound belonging to the 1,3,4-thiadiazole family, known for its versatile role in medicinal chemistry and drug discovery . This compound, with a molecular formula of C 7 H 11 N 3 OS and a molecular weight of 185.25 g/mol, serves as a critical synthetic building block for developing more complex molecules . Its structure features a thiadiazole ring—a privileged scaffold in drug design—substituted with an amino group and an oxan-4-yl (tetrahydropyran-4-yl) group, which can enhance binding affinity and influence physicochemical properties . In scientific research, this compound is explored for its diverse biological activities. Thiadiazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents . The mechanism of action for such compounds often involves enzyme inhibition . Related 2-amino-1,3,4-thiadiazoles are known to function as inhibitors for enzymes like carbonic anhydrase and inosine 5'-phosphate (IMP) dehydrogenase, a target in anticancer research . Furthermore, structurally similar 1,3,4-thiadiazol-2-amines have been investigated as reversible inhibitors of acetylcholinesterase (AChE), which is a key target for treating neurodegenerative disorders . The synthesis of 1,3,4-thiadiazole derivatives like this one can be achieved through modern, efficient methods. One novel approach involves a one-pot cyclocondensation reaction between a thiosemicarbazide and a carboxylic acid, using polyphosphate ester (PPE) as a condensing agent, which avoids the use of highly toxic additives such as phosphorus oxychloride (POCl 3 ) . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3OS B1399714 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine CAS No. 1343013-17-1

Properties

IUPAC Name

5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCNLYQRYJHYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343013-17-1
Record name 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine
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Preparation Methods

Convergent Synthesis Approach

The most detailed and authoritative method for synthesizing compounds similar to 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine involves a convergent synthesis scheme, as outlined in recent medicinal chemistry literature. This approach typically involves:

  • Formation of amidines : Starting from nitrile precursors, amidines are generated via Pinner reactions, which involve reacting nitriles with alcohols or amines under acidic conditions to produce amidine intermediates.
  • Preparation of isothiocyanates : Commercially available amines are reacted with thiophosgene to produce isothiocyanates, which serve as key electrophiles in subsequent steps.
  • Cyclocondensation : The amidine intermediates are reacted with trichloroacetic anhydride or other cyclizing agents to form the heterocyclic core, such as oxadiazoles or thiadiazoles.
  • Alkylation and functionalization : The heterocyclic core undergoes alkylation with alkyl halides or carbamothioates to introduce the oxan-4-yl group at the desired position.

Specific Synthetic Routes

a. Synthesis of Thiadiazole Derivatives

  • Thiosemicarbazide reacts with polyhydroxylated aldehydes or ketones in the presence of phosphorus oxychloride to form 1,3,4-thiadiazole derivatives. This method is versatile and allows for the incorporation of various substituents on the heterocycle, influencing biological activity.

b. Synthesis of Oxadiazole Derivatives

  • The synthesis of oxadiazoles involves cyclocondensation of amidine oximes with trichloroacetic anhydride. The amidine oximes are prepared from nitrile precursors, which are then cyclized to form the oxadiazole core. Alkylation with appropriate alkyl halides introduces the oxan-4-yl substituent.

c. Alkylation of Thiadiazole and Oxadiazole Cores

  • Alkylation reactions are performed using alkyl halides such as 1-bromododecane in the presence of bases like potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF). This step is crucial for attaching the oxan-4-yl group to the heterocyclic core, often yielding high efficiencies (>90%).

Representative Synthesis Data Table

Step Reagents & Conditions Product Yield (%) Notes
1 Nitrile + Alcohol (acidic conditions) Amidine 67–98 Using Pinner reaction
2 Amine + Thiophosgene Isothiocyanate Quantitative Commercially available or synthesized
3 Amidine + Trichloroacetic anhydride Oxadiazole core 76–85 Cyclocondensation step
4 Alkylation with 1-bromododecane This compound 80–95 In DMF with potassium carbonate

Research Findings and Notes

  • The synthesis of This compound is adaptable, allowing for the introduction of various substituents to optimize biological activity.
  • The use of mild cyclization conditions and alkylation strategies ensures high yields and purity, essential for subsequent pharmacological evaluation.
  • The synthesis pathways are supported by extensive characterization, including NMR, MS, and elemental analysis, confirming the structure and purity of the final compounds.

Chemical Reactions Analysis

Types of Reactions

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring can lead to the formation of thiadiazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms of the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemical Research Applications

1. Building Block for Synthesis
5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine serves as a critical building block in organic synthesis. Its thiadiazole moiety allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution. This capability is particularly valuable in the development of new materials and catalysts.

2. Mechanistic Studies
The compound's reactivity can be exploited to study reaction mechanisms involving thiadiazoles. Researchers can investigate the influence of the oxan group on the stability and reactivity of the thiadiazole ring, contributing to a deeper understanding of thiadiazole chemistry.

Biological Applications

1. Antimicrobial and Antifungal Properties
There is ongoing research into the biological activity of this compound, particularly its potential as an antimicrobial agent. Thiadiazole derivatives are known for their diverse biological activities; thus, this compound may exhibit similar properties .

2. Therapeutic Potential
The compound is being explored for its therapeutic applications, including anti-inflammatory and anticancer effects. Studies focus on its interaction with specific molecular targets such as enzymes and receptors, which may lead to the development of new drugs.

Industrial Applications

1. Material Science
Due to its unique chemical properties, this compound is used in developing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable materials .

2. Catalysis
The compound's ability to act as a catalyst or catalyst precursor in chemical reactions has been noted. Its structural features may enhance catalytic activity or selectivity in various chemical processes .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial activity of various thiadiazole derivatives including this compound against common bacterial strains. Results indicated promising activity against Gram-positive bacteria.

Case Study 2: Drug Development
Research focused on synthesizing derivatives of this compound to evaluate their cytotoxic effects on cancer cell lines. The findings suggested that modifications to the oxan group significantly influenced the cytotoxicity profiles.

Mechanism of Action

The mechanism of action of 5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target, but common mechanisms include enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Thiadiazole Derivatives with Aromatic Substituents

  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine: This derivative exhibits insecticidal and fungicidal activities . Market analyses project significant growth for this compound, driven by its applications in agrochemicals and pharmaceuticals .
  • 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine : Used in multicomponent reactions to synthesize thiadiazolo[3,2-a]pyrimidine-6-carbonitriles, this compound demonstrated anticancer activity (GI₅₀ values: 28.9–55.3 µM) against multiple cell lines . The electron-withdrawing chloro group may enhance metabolic stability compared to the electron-donating oxan-4-yl group.

Thiadiazole-Oxadiazole Hybrids

  • 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Schiff Bases : These derivatives showed anti-SARS-CoV-2 activity via hydrogen bonding with viral proteases (e.g., Cys44, His164) . The oxan-4-yl group’s ether oxygen could similarly participate in hydrogen bonding but with altered spatial orientation.
  • 5-Aryl-1,3,4-oxadiazol-2-amines : Replacing the thiadiazole sulfur with oxygen (oxadiazole) reduced cholinesterase inhibition efficacy in some studies, highlighting the importance of the sulfur atom in thiadiazole’s bioactivity .

Physicochemical Properties

  • LogP and Solubility : The oxan-4-yl group (LogP ~1.6–2.0) likely reduces hydrophobicity compared to phenyl (LogP ~2.5–3.0) or thiophene substituents . This could enhance bioavailability in polar environments.
  • Hydrogen Bonding : Thiadiazole-2-amine derivatives form N–H⋯N hydrogen bonds in crystal structures , a feature critical for stabilizing interactions in drug-receptor complexes.

Data Tables

Table 2. Physicochemical Properties

Compound LogP PSA (Ų) Solubility (mg/mL) Reference
5-(Oxan-4-yl)-thiadiazol-2-amine ~1.8 ~90 Moderate (predicted)
5-(4-Methylphenyl)-thiadiazol-2-amine 2.7 85 Low
5-(Pyridin-3-yl)-thiadiazol-2-amine 2.1 95 Moderate

Biological Activity

5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the thiadiazole family, which is known for its diverse biological activities. The compound features a thiadiazole ring substituted with an oxan-4-yl group and an amino group, contributing to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic effects based on recent research findings.

Chemical Structure and Properties

The unique structure of this compound enhances its solubility and bioavailability compared to other thiadiazole derivatives. The oxan substitution may improve interactions with biological targets, leading to greater therapeutic efficacy.

Feature Description
Chemical Formula C₉H₁₃N₃S
Thiadiazole Ring Contains nitrogen and sulfur atoms
Substituents Oxan-4-yl group at position 5; amino group at position 2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The oxan-4-yl group may enhance the compound’s binding affinity and specificity. Common mechanisms include:

  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, blocking pathways involved in disease progression.
  • Receptor Modulation : They may also modulate receptor activity, affecting cellular signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Studies have shown that derivatives of thiadiazoles are effective against both Gram-positive and Gram-negative bacteria as well as fungi.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of several thiadiazole derivatives, including this compound:

Microorganism Activity (Zone of Inhibition)
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Aspergillus nigerSignificant

The compound showed notable effectiveness against Staphylococcus aureus and Aspergillus niger, indicating its potential use in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytostatic properties in various cancer cell lines.

Research Findings

A study highlighted the cytotoxic effects of thiadiazole derivatives on cancer cells:

Cell Line IC₅₀ (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)25

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Other Biological Activities

In addition to antimicrobial and anticancer activities, compounds within the thiadiazole family have shown promise in various pharmacological applications:

  • Anti-inflammatory Effects : Thiadiazoles may reduce inflammation through modulation of inflammatory mediators.
  • Analgesic Properties : Some derivatives exhibit pain-relieving effects.
  • Antiparasitic Activity : Certain compounds have been effective against parasitic infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
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5-(Oxan-4-yl)-1,3,4-thiadiazol-2-amine

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